Fluo-3

Übersicht

Beschreibung

Fluo-3 ist ein Fluoreszenzindikator für intrazelluläres Calcium (Ca²⁺), der von Roger Y. Tsien entwickelt wurde. Es wird häufig verwendet, um Ca²⁺ in lebenden Zellen in der Durchflusszytometrie und der konfokalen Laserscanning-Mikroskopie mit sichtbarer Lichtexzitation zu messen . This compound ist im Wesentlichen nicht fluoreszierend, aber beim Binden an Ca²⁺ steigt seine Fluoreszenz stark an, was es zu einem wertvollen Werkzeug für die Erkennung von Calciumfreisetzungsevents in Zellen macht .

Vorbereitungsmethoden

Fluo-3 wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen der Calcium-Chelator BAPTA (1,2-Bis(o-aminophenoxy)ethan-N,N,N’,N’-tetraessigsäure) beteiligt ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung eines BAPTA-Derivats: Das BAPTA-Derivat wird synthetisiert, indem BAPTA mit geeigneten Reagenzien umgesetzt wird, um funktionelle Gruppen einzuführen, die später an Calciumionen binden werden.

Kopplung mit einem fluoreszierenden Molekül: Das BAPTA-Derivat wird dann mit einem fluoreszierenden Molekül wie Fluorescein gekoppelt, um die endgültige this compound-Verbindung zu bilden.

Industrielle Produktionsverfahren für this compound verwenden ähnliche Synthesewege, werden jedoch für die kommerzielle Nachfrage skaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Fluo-3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Calcium-Bindung: Die wichtigste Reaktion von Interesse ist die Bindung von Ca²⁺-Ionen an this compound.

Ester-Hydrolyse: this compound wird häufig in seiner Acetoxymethyl (AM)-Esterform verwendet, die zellgängig ist.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Calciumsalze für Bindungsstudien und Esterasen für Hydrolysereaktionen. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der fluoreszierende this compound-Ca²⁺-Komplex .

Wissenschaftliche Forschungsanwendungen

Calcium Signaling Studies

Fluo-3 is primarily used to investigate calcium signaling pathways in various cell types. It enables the visualization of rapid changes in intracellular calcium levels, which are crucial for numerous cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Case Study : In a study examining thrombin-induced calcium influx in human platelets, researchers utilized this compound AM to measure cytoplasmic Ca²+ levels. The results demonstrated a marked increase in fluorescence intensity correlating with thrombin concentration, providing insights into platelet activation mechanisms .

High-Throughput Screening (HTS)

This compound is extensively employed in high-throughput screening applications to assess drug effects on calcium signaling. Its rapid response and high sensitivity make it ideal for evaluating potential pharmacological agents.

Example : In experiments using CHO cells transfected with M1 muscarinic receptors, this compound was used to measure calcium responses to carbachol activation. The results indicated that this compound could effectively differentiate between varying drug concentrations based on fluorescence output .

Flow Cytometry

This compound is also utilized in flow cytometry to analyze cellular responses to stimuli in a population of cells. Its ability to provide quantitative data on calcium levels allows for detailed analysis of cell signaling events.

Application Note : A comparative study of this compound and its analog Fluo-4 highlighted the advantages of Fluo-4 in terms of faster loading times and higher fluorescence output, suggesting potential improvements for future applications in flow cytometry .

Confocal Laser Scanning Microscopy (CLSM)

This compound's compatibility with CLSM allows researchers to visualize calcium dynamics at high spatial resolution within live cells. This technique has been instrumental in studying localized calcium signaling events.

Research Insight : this compound has been successfully applied to visualize "calcium sparks" in cardiac myocytes, highlighting its effectiveness in detecting transient calcium releases that are critical for cardiac function .

Comparative Analysis with Other Calcium Indicators

While this compound remains a standard tool for measuring intracellular calcium, newer indicators like Fluo-4 have emerged with enhanced properties. A comparative analysis reveals:

| Indicator | Sensitivity | Loading Time | Fluorescence Increase | Application Suitability |

|---|---|---|---|---|

| This compound | High | Moderate | >100-fold | General use in HTS and CLSM |

| Fluo-4 | Higher | Shorter | Equivalent or better | Preferred for rapid assays |

This comparison emphasizes the ongoing development of fluorescent indicators aimed at improving experimental efficiency and data quality .

Wirkmechanismus

Fluo-3 operates by binding to Ca²⁺ ions, which induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity. This fluorescence change allows researchers to visualize and quantify calcium levels within cells . The molecular targets of this compound are intracellular calcium ions, and the pathways involved include calcium signaling pathways that regulate various cellular functions .

Vergleich Mit ähnlichen Verbindungen

Fluo-3 wird häufig mit anderen Calciumindikatoren wie Fluo-4, Fluo-5 und Cal-520 verglichen. Diese Verbindungen haben ähnliche Eigenschaften, unterscheiden sich jedoch in ihren spektralen Eigenschaften und Bindungsaffinitäten:

This compound ist einzigartig in seiner Fähigkeit, einen hohen Kontrast und eine hohe Empfindlichkeit in der Calcium-Bildgebung zu liefern, was es zu einem wertvollen Werkzeug für Forscher macht, die die Calciumdynamik untersuchen .

Biologische Aktivität

Fluo-3 is a widely used fluorescent indicator for intracellular calcium ions (Ca) that has revolutionized the study of calcium signaling in various biological systems. Developed by Roger Y. Tsien in 1989, this compound exhibits a significant increase in fluorescence upon binding to Ca, making it a valuable tool for real-time monitoring of calcium dynamics within living cells.

This compound is essentially nonfluorescent until it binds to Ca, resulting in a fluorescence emission maximum at 525 nm. This property allows for effective detection using standard fluorescence microscopy techniques, including flow cytometry and confocal microscopy. The compound's ability to provide a large fluorescence increase (typically >100-fold) upon calcium binding is crucial for its sensitivity in detecting calcium fluxes in cells .

The loading of this compound into cells is typically achieved using its acetoxymethyl (AM) ester derivative, which can readily penetrate cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping this compound within the cytoplasm and allowing for accurate measurement of Ca levels .

Applications in Biological Research

This compound has been extensively utilized in various research contexts, including:

- Calcium Dynamics Measurement : It is employed to study the kinetics of intracellular calcium transients in response to various stimuli, such as synaptic stimulation and pharmacological agents .

- Cell Viability and Apoptosis Studies : Researchers have used this compound to investigate the role of calcium signaling in programmed cell death (apoptosis). For example, studies have shown that this compound fluorescence can indicate changes in intracellular Ca levels associated with aluminum-induced toxicity in yeast cells, highlighting its utility in toxicological studies .

- Pharmacological Screening : this compound is also utilized in high-throughput screening (HTS) applications to assess drug effects on calcium signaling pathways .

Study 1: Calcium Dynamics in Neurons

In a study examining synaptic stimulation effects on cortical neurons, this compound was used to measure nuclear and cytoplasmic Ca transients. The findings revealed that L-type voltage-sensitive calcium channels (VSCCs) contributed significantly to nuclear Ca influx during stimulation, demonstrating the compound's effectiveness in elucidating complex cellular signaling mechanisms .

Study 2: Apoptosis Induction by Aluminum

Another investigation utilized this compound to monitor intracellular Ca levels during aluminum-induced apoptosis in yeast. The results indicated that anti-apoptotic proteins reduced Ca signal levels compared to control cells, suggesting a protective mechanism against aluminum toxicity mediated by calcium signaling pathways .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other calcium indicators:

| Indicator | Excitation Wavelength | Emission Wavelength | Fluorescence Increase | Cell Membrane Permeability | Applications |

|---|---|---|---|---|---|

| This compound | 488 nm | 525 nm | >100-fold | Yes (via AM ester) | Calcium dynamics, apoptosis studies, HTS |

| Fura-2 | 340/380 nm | 510 nm | Spectral shift | Yes | Dual-wavelength ratiometric measurements |

| Indo-1 | 340/380 nm | 490 nm | Spectral shift | Yes | Intracellular Ca measurements |

Eigenschaften

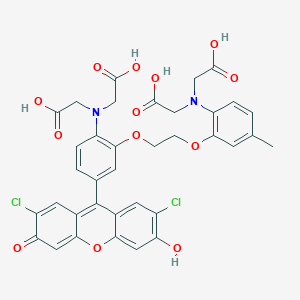

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-39-3 | |

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.